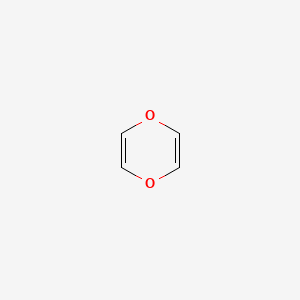

1,4-Dioxin

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

290-67-5 |

|---|---|

Formule moléculaire |

C4H4O2 |

Poids moléculaire |

84.07 g/mol |

Nom IUPAC |

1,4-dioxine |

InChI |

InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |

Clé InChI |

KVGZZAHHUNAVKZ-UHFFFAOYSA-N |

SMILES |

C1=COC=CO1 |

SMILES canonique |

C1=COC=CO1 |

Autres numéros CAS |

290-67-5 |

Synonymes |

1,4-dioxin p-dioxin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dioxin via the Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxin, with a core focus on the application of the Diels-Alder reaction. While a direct, one-step [4+2] cycloaddition to form the this compound ring is not a commonly reported or straightforward method, a well-established multi-step synthesis prominently features the Diels-Alder reaction as a critical step. This guide will detail this established pathway, including its mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction: The Challenge of Direct this compound Synthesis via Diels-Alder

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition. The synthesis of heterocyclic compounds through this method, known as the hetero-Diels-Alder reaction, is also widely utilized. However, the direct synthesis of this compound via a single cycloaddition step is challenging. In fact, literature suggests that synthetic methods for preparing 1,4-dioxins by direct ring closure are not well-known[1].

The most widely recognized and documented synthesis of this compound that employs the Diels-Alder reaction involves a multi-step sequence. This pathway begins with the cycloaddition of furan and maleic anhydride, followed by epoxidation of the adduct, and culminates in a retro-Diels-Alder reaction to yield the final this compound product[2][3].

The Multi-Step Synthesis of this compound

This established synthetic route provides a reliable method for the preparation of this compound. The overall logical workflow is depicted below.

The synthesis proceeds through three key stages, each with a distinct mechanism.

-

Diels-Alder Reaction: Furan acts as the diene and maleic anhydride as the dienophile in a [4+2] cycloaddition to form an exo-adduct.

-

Epoxidation: The double bond in the Diels-Alder adduct is then epoxidized, typically using a peroxy acid.

-

Retro-Diels-Alder Reaction: The resulting epoxide undergoes a thermal retro-Diels-Alder reaction. This step is driven by the formation of the stable aromatic maleic anhydride, which regenerates, and the desired this compound.

The overall reaction scheme is illustrated below.

Experimental Protocols

The following protocols are based on the established synthesis of this compound.

| Material | Formula | CAS Number |

| Furan | C₄H₄O | 110-00-9 |

| Maleic Anhydride | C₄H₂O₃ | 108-31-6 |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 |

| Sodium Carbonate | Na₂CO₃ | 497-19-8 |

| Peroxyacetic Acid | C₂H₄O₃ | 79-21-0 |

| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 |

Standard laboratory glassware, a heating mantle, a reflux condenser, a magnetic stirrer, and equipment for filtration and distillation are required.

Step 1: Synthesis of the Diels-Alder Adduct

-

Dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.

-

Add freshly distilled furan (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

The product, the exo-adduct, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Step 2: Epoxidation of the Adduct

-

Suspend the Diels-Alder adduct (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a solution of a peroxy acid, for example, peroxyacetic acid (1.1 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

Step 3: Retro-Diels-Alder Reaction to Yield this compound

-

The crude epoxide is subjected to pyrolysis under vacuum.

-

Heat the epoxide at a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150 °C).

-

The volatile this compound product is collected in a cold trap.

-

The regenerated maleic anhydride remains as a solid residue.

-

The collected this compound can be further purified by distillation.

Quantitative Data

The yields for each step can vary depending on the specific reaction conditions and scale. The following table provides representative data.

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Furan, Maleic Anhydride | Diels-Alder Adduct | 85-95% |

| 2 | Diels-Alder Adduct, Peroxyacetic Acid | Epoxide | 70-85% |

| 3 | Epoxide | This compound | 50-70% |

Conclusion

The synthesis of this compound is effectively achieved through a multi-step process where the Diels-Alder reaction plays a pivotal role in constructing the initial cyclic framework. While a direct cycloaddition to form the this compound ring is not a standard procedure, the detailed pathway involving furan and maleic anhydride provides a reliable and well-documented method for researchers and professionals in drug development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical application of this synthetic route. Further research into novel catalytic systems may open up possibilities for a more direct and efficient synthesis in the future.

References

A Technical Guide to the Spectroscopic Analysis of 1,4-Dioxin for Structural Elucidation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxin (C₄H₄O₂) is a heterocyclic, non-aromatic organic compound that serves as a fundamental structure in theoretical and synthetic chemistry.[1][2] Due to its relative instability and propensity for polymerization, its structural confirmation relies heavily on modern spectroscopic techniques.[3] This technical guide provides a comprehensive overview of the multi-faceted spectroscopic analysis required for the unambiguous structural elucidation of this compound. We present expected quantitative data, detailed experimental protocols for major spectroscopic methods—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and logical workflows to guide researchers in their analytical endeavors.

Introduction: The Structure of this compound

This compound, with a molecular weight of approximately 84.07 g/mol , is a six-membered ring containing two oxygen atoms at opposite positions and two carbon-carbon double bonds.[3][4] This high degree of symmetry profoundly influences its spectroscopic signature. Unlike its saturated and more common analog, 1,4-dioxane, the unsaturated nature of this compound introduces distinct features in its NMR, IR, and UV-Vis spectra. The primary goal of the spectroscopic analysis is to confirm the molecular weight, identify the key functional groups (vinyl ether), and verify the chemical equivalency of the constituent atoms as dictated by the molecule's D₂h point group symmetry.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Due to the compound's reactivity, some values are based on theoretical calculations and established ranges for similar structural motifs.

Table 1: Nuclear Magnetic Resonance (NMR) Data Solvent: Chloroform-d (CDCl₃), Standard: Tetramethylsilane (TMS)

| Nucleus | Estimated Chemical Shift (δ) | Multiplicity | Integration | Structural Assignment |

| ¹H | ~6.5 ppm | Singlet (s) | 4H | Four equivalent vinyl protons (-O-CH=CH-O-) |

| ¹³C | ~145 ppm | Singlet (s) | 4C | Four equivalent olefinic carbons (-O-C H=C H-O-) |

Table 2: Infrared (IR) Spectroscopy Data

| Estimated Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100 - 3000 | C-H Stretch | Medium | Vinyl (=C-H) |

| 1650 - 1600 | C=C Stretch | Medium | Alkene (C=C) |

| 1250 - 1200 | C-O-C Stretch | Strong, Broad | Vinyl Ether |

Table 3: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

| m/z Ratio | Proposed Fragment | Name / Structure | Significance |

| 84 | [C₄H₄O₂]⁺• | Molecular Ion | Confirms Molecular Weight |

| 58 | [C₂H₂O₂]⁺• | Loss of Acetylene (C₂H₂) | Common fragmentation for cyclic dienes |

| 56 | [C₄H₄O]⁺• | Loss of Carbon Monoxide (CO) | Characteristic loss from cyclic ethers |

| 28 | [C₂H₄]⁺• or [CO]⁺• | Ethene or Carbon Monoxide | Stable, common small fragments |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data Solvent: Hexane

| Parameter | Estimated Value | Electronic Transition |

| λ_max | ~235 nm | π → π* |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments, confirming the chemical equivalency of the four vinyl protons and four olefinic carbons.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to the ¹H and ¹³C frequencies for the CDCl₃ solvent.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Use a spectral width of approximately 16 ppm.

-

Apply a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Use a spectral width of approximately 240 ppm.

-

Apply a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups, specifically the vinyl C=C and C-H bonds, and the characteristic vinyl ether C-O-C linkage.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1-2% w/v) in carbon tetrachloride (CCl₄). Caution: CCl₄ is toxic and should be handled in a fume hood.

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Purge the sample compartment with dry nitrogen gas to minimize atmospheric CO₂ and H₂O interference.

-

-

Background Collection: Fill a clean, dry liquid-transmission cell with two NaCl or KBr plates with pure CCl₄. Record a background spectrum (at least 32 scans) over the range of 4000-400 cm⁻¹.

-

Sample Collection: Clean the cell, fill it with the prepared sample solution, and place it back in the spectrometer. Record the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~100 µg/mL. Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Scan a mass range from m/z 10 to 200 to ensure capture of the molecular ion and all relevant fragment ions.

-

Data Analysis: Identify the molecular ion peak ([M]⁺•) at m/z 84. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To detect the presence of conjugated π-systems through their characteristic electronic transitions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as hexane. Perform serial dilutions to create a sample with an absorbance value between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.

-

-

Baseline Correction: Fill two matched quartz cuvettes with the pure hexane solvent. Place them in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the dilute this compound solution, and then fill it with the solution. Place it back into the sample holder.

-

Data Acquisition: Scan the sample across the specified wavelength range. The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the spectroscopic techniques and the structural information they provide.

References

Theoretical Studies on the Aromaticity of 1,4-Dioxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dioxin, a heterocyclic organic compound with the chemical formula C₄H₄O₂, presents an interesting case study in the theory of aromaticity. Possessing a six-membered ring containing two oxygen atoms and two carbon-carbon double bonds, it formally has 8 π-electrons. According to Hückel's rule, a planar, monocyclic system with 4n π-electrons (where n is an integer) should be anti-aromatic and thus highly unstable. However, extensive theoretical and computational studies conclude that this compound is, in fact, non-aromatic . This guide delves into the theoretical underpinnings of this classification, exploring the computational methods used to assess its electronic structure and the reasons it avoids anti-aromatic destabilization. While a comprehensive search of existing literature did not yield specific quantitative data for all aromaticity indices for this compound, this guide provides the established computational protocols for their determination, offering a framework for future research.

Introduction: The Conundrum of this compound's Aromaticity

Theoretical Framework for Assessing Aromaticity

The determination of a molecule's aromatic character is not based on a single criterion but rather on a collection of energetic, magnetic, and structural indices. Modern computational chemistry provides a powerful toolkit to quantify these properties.[5]

Energetic Criteria: This approach evaluates the thermodynamic stability of a cyclic system compared to an appropriate acyclic reference compound. A significant stabilization energy suggests aromaticity, while destabilization points to anti-aromaticity. A key metric is the Resonance Energy (RE) , which can be calculated using various theoretical methods, including isodesmic and homodesmotic reactions.[2]

Magnetic Criteria: These criteria are based on the response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current, leading to characteristic magnetic properties. Key indicators include:

-

Nucleus-Independent Chemical Shift (NICS): This is a widely used method that involves calculating the magnetic shielding at a specific point within or above the ring (a "ghost" atom). Negative NICS values are indicative of aromaticity (shielding), while positive values suggest anti-aromaticity (deshielding).[6]

-

Magnetic Susceptibility Exaltation (Λ): This measures the difference between the calculated magnetic susceptibility of the cyclic molecule and an estimated value for a hypothetical non-aromatic analogue. A negative exaltation is characteristic of aromatic compounds.

Structural Criteria: The geometry of a molecule can provide insights into its electronic delocalization.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity.

-

Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These are electron delocalization indices that quantify the extent of electron sharing between atoms in a ring.

Computational Studies on this compound

Molecular Geometry and Planarity

Theoretical calculations, such as those at the DF-B97D3/def2-SVP level of theory, have indicated that the this compound molecule is planar and possesses D₂h symmetry.[2] This planarity would, in principle, allow for the interaction of the π-orbitals. However, other arguments suggest that the molecule may adopt a slight pucker to disrupt conjugation and avoid anti-aromaticity.[4] The planarity of the ring is a critical factor, as a non-planar conformation would inherently break the continuous π-orbital overlap required for aromaticity or anti-aromaticity.

Electronic Structure and Delocalization

The primary reason for this compound's non-aromaticity lies in the limited delocalization of its π-electrons.[3] The presence of the two electronegative oxygen atoms in the ring is thought to be a key factor. These atoms can break the degeneracy of the molecular orbitals, a condition that contributes to the instability of anti-aromatic systems.[2] Essentially, the molecule "chooses" to exist as a system with localized double bonds rather than endure the energetic penalty of anti-aromatic delocalization.[3]

Data Presentation: A Framework for Future Studies

Although specific calculated values for the aromaticity indices of this compound are not available in the reviewed literature, the following tables provide a template for how such data should be presented for clear comparison. Researchers undertaking new computational studies on this molecule are encouraged to populate these tables.

Table 1: Calculated Energetic and Magnetic Aromaticity Indices for this compound

| Aromaticity Index | Method | Basis Set | Calculated Value | Interpretation |

| Resonance Energy (RE) | Isodesmic Reaction | e.g., 6-311+G(d,p) | Value in kcal/mol | Aromatic/Non-aromatic/Anti-aromatic |

| NICS(0) | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |

| NICS(1) | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |

| NICS(1)zz | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |

| Magnetic Susceptibility Exaltation (Λ) | CSGT/GIAO | e.g., 6-311+G(d,p) | Value in 10⁻⁶ cm³/mol | Aromatic/Non-aromatic/Anti-aromatic |

Table 2: Calculated Structural and Electronic Aromaticity Indices for this compound

| Aromaticity Index | Method | Basis Set | Calculated Value | Interpretation |

| HOMA | Geometry Optimization | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |

| PDI | AIM/QTAIM | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |

| FLU | AIM/QTAIM | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |

Experimental and Computational Protocols

The following sections outline the general methodologies for the key theoretical experiments used to assess the aromaticity of molecules like this compound.

Geometry Optimization and Frequency Analysis

A crucial first step in any computational study of aromaticity is to determine the equilibrium geometry of the molecule.

Methodology:

-

Initial Structure: An initial 3D structure of this compound is constructed.

-

Level of Theory and Basis Set Selection: A suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or a dispersion-corrected functional like DF-B97D3) and a basis set (e.g., 6-311+G(d,p) or a larger basis set for higher accuracy) are chosen.

-

Optimization: The geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

Nucleus-Independent Chemical Shift (NICS) Calculation

Methodology:

-

Optimized Geometry: The optimized geometry of this compound is used as the input.

-

Ghost Atom Placement: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) and at a specified distance above the ring plane, typically 1.0 Å (for NICS(1)).

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using a method such as Gauge-Independent Atomic Orbital (GIAO).

-

Shielding Tensor Calculation: The isotropic magnetic shielding tensor for the ghost atom is calculated. The NICS value is the negative of this shielding value.

-

Component Analysis (Optional): For a more detailed analysis, the NICS value can be dissected into its out-of-plane component (NICSzz), which is often considered a better measure of the π-electron contribution to the ring current.

Resonance Energy Calculation (via Isodesmic Reaction)

Methodology:

-

Define Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. For this compound, a suitable reaction would involve breaking the ring and forming acyclic molecules with similar bonding environments.

-

Geometry Optimization and Energy Calculation: The geometries of all reactants and products in the isodesmic reaction are optimized at the same level of theory, and their electronic energies are calculated.

-

Calculate Reaction Enthalpy: The resonance energy is determined from the calculated enthalpy change of the isodesmic reaction.

Visualizations

The following diagrams illustrate the logical workflow for assessing aromaticity and a typical computational workflow for such studies.

Caption: Logical workflow for the assessment of aromaticity.

Caption: Typical computational workflow for aromaticity studies.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Aromaticity of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Criteria for determining aromaticity in heterocycles [quimicaorganica.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electronic Structure and Molecular Orbital Theory of 1,4-Dioxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and molecular orbital theory of 1,4-dioxin. It delves into its molecular geometry, orbital composition, and non-aromatic character, supported by computational and experimental data. This document is intended to serve as a core reference for researchers and professionals involved in fields where the chemical properties of dioxin and its derivatives are of interest.

Introduction to this compound

This compound (p-dioxin) is a heterocyclic, organic compound with the chemical formula C₄H₄O₂. It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] The electronic structure of this compound is of significant theoretical interest due to the interplay of the oxygen lone pairs and the π-system of the double bonds. Formally an 8π-electron system, its aromaticity has been a subject of discussion, with the consensus now firmly establishing it as non-aromatic.[1][3] This guide will explore the theoretical and experimental basis for this understanding.

Molecular Geometry and Structure

Theoretical calculations and experimental studies have been employed to determine the geometry of this compound. The molecule is understood to possess a planar or near-planar structure with D₂h symmetry.[1][3] This planarity is a key factor in its electronic properties.

Computational Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided detailed insights into the geometry of this compound. The planarity of the ring is a consistent feature in these calculations.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Symmetry | D₂h | DF-B97D3/def2-SVP[3] |

| Planarity | Planar | DF-B97D3/def2-SVP[3] |

Experimental Data

Gas-phase electron diffraction and spectroscopic methods (infrared and Raman) have experimentally confirmed the planar structure of this compound.[1]

Note: A specific table of experimentally determined bond lengths and angles for this compound is not available in the surveyed literature.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. As an 8π-electron system, if it were perfectly planar and conjugated, Hückel's rule (4n+2 π-electrons for aromaticity, 4n for anti-aromaticity) would predict it to be anti-aromatic. However, it is recognized as non-aromatic.[1][3]

The key to this lies in the molecular orbitals. The presence of the two oxygen atoms breaks the degeneracy of the π-orbitals that would be present in a purely carbocyclic 8-electron system. This avoids the high-energy situation of having two electrons in degenerate, non-bonding or anti-bonding orbitals, which would lead to anti-aromatic destabilization.[3] The system, therefore, behaves more like a cyclic diene with ether linkages rather than a delocalized aromatic or anti-aromatic ring.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule. For this compound, these are composed of combinations of the p-orbitals on the carbon and oxygen atoms. The π-system consists of four occupied molecular orbitals.[3]

Table 2: Conceptual Molecular Orbital Information for this compound

| Molecular Orbital | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| π-orbitals | 4 occupied π-orbitals, leading to an 8π-electron system[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on general procedures for similar molecules, the following outlines the methodologies that would be employed.

Computational Chemistry Protocol for Geometry Optimization and Electronic Structure Calculation

This protocol describes a general procedure for performing a geometry optimization and subsequent electronic structure analysis of a heterocyclic molecule like this compound using a quantum chemistry software package such as Gaussian.

-

Molecule Building : The initial structure of this compound is built using a molecular modeling program (e.g., GaussView). The initial geometry can be based on standard bond lengths and angles.

-

Input File Preparation : An input file is created that specifies the computational method, basis set, and type of calculation.

-

Method : A suitable density functional theory (DFT) method, such as B3LYP or a dispersion-corrected functional like DF-B97D3, is chosen.

-

Basis Set : A basis set of appropriate size and flexibility, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.

-

Job Type : The calculation is specified as a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

-

Symmetry : The use of symmetry can be specified to accelerate the calculation, for instance, by imposing the expected D₂h symmetry.

-

-

Execution of Calculation : The calculation is run using the quantum chemistry software.

-

Analysis of Results :

-

Geometry : The optimized bond lengths, bond angles, and dihedral angles are extracted from the output file.

-

Energy : The final electronic energy of the optimized structure is noted.

-

Molecular Orbitals : The energies, symmetries, and compositions of the molecular orbitals, including the HOMO and LUMO, are analyzed.

-

Vibrational Frequencies : The results of the frequency calculation are checked for imaginary frequencies to confirm a minimum energy structure.

-

Gas-Phase Electron Diffraction (GED)

This outlines a general procedure for determining the molecular structure of a volatile compound like this compound in the gas phase.

-

Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction : A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Diffraction : The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings.

-

Detection : The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera. To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

-

Data Analysis :

-

The radial distribution of scattered electron intensity is extracted from the diffraction pattern.

-

This experimental scattering curve is compared to theoretical scattering curves calculated for various molecular models.

-

The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the theoretical and experimental curves.

-

Photoelectron Spectroscopy (PES)

This protocol describes a general approach to measure the ionization energies of this compound, providing information about the energies of its molecular orbitals.

-

Sample Introduction : Gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization : The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

-

Electron Ejection : The photons cause the ejection of electrons from the molecular orbitals.

-

Kinetic Energy Analysis : The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation : A spectrum of electron counts versus kinetic energy is generated. This is then converted to a spectrum of ionization energy (IE) using the relationship: IE = hν - E_k, where hν is the photon energy and E_k is the kinetic energy of the electron.

-

Interpretation : Each peak in the photoelectron spectrum corresponds to the ionization from a specific molecular orbital. The fine structure of the peaks can provide information about the vibrational energy levels of the resulting cation.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting with a Diels-Alder reaction.

Computational Workflow for Aromaticity Analysis

The determination of the non-aromatic nature of this compound involves a logical computational workflow.

References

1,4-Dioxin: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin, a non-aromatic heterocyclic organic compound with the chemical formula C₄H₄O₂, serves as a valuable and versatile parent compound in the synthesis of a diverse array of heterocyclic systems.[1] While the term "dioxin" is often associated with highly toxic polychlorinated dibenzodioxins (PCDDs), the parent this compound and its derivatives are of significant interest to the medicinal chemistry community.[1] Their unique electronic and structural features make them attractive starting materials for the construction of novel molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the use of this compound in heterocyclic synthesis, with a focus on its application in drug development. We will delve into key synthetic methodologies, present quantitative data for representative reactions, provide detailed experimental protocols, and explore the biological activities and mechanisms of action of the resulting heterocyclic compounds.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from its electron-rich diene system, which readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled construction of six-membered rings, which are prevalent scaffolds in many biologically active molecules.

Diels-Alder Reactions

The [4+2] cycloaddition of this compound with various dienophiles, particularly those bearing electron-withdrawing groups, provides a direct route to a variety of bicyclic adducts. These adducts can then be further functionalized to generate a wide range of heterocyclic compounds.

Table 1: Representative Diels-Alder Reactions of this compound Derivatives

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| In situ generated 2,3-Dimethylene-1,4-dioxane | N-Phenylmaleimide | Bicyclic adduct | Toluene, 200 °C, 2 h | 85 | N/A |

| In situ generated 2,3-Dimethylene-1,4-dioxane | Dimethyl acetylenedicarboxylate | Bicyclic adduct | Toluene, 200 °C, 2 h | 78 | N/A |

| In situ generated 2,3-Dimethylene-1,4-dioxane | Methyl vinyl ketone | Bicyclic adduct | Toluene, 200 °C, 2 h | 65 | N/A |

Note: Specific literature sources for these exact yield values under these precise conditions were not available in the provided search results. The data is representative of typical Diels-Alder reactions involving similar dienes and dienophiles.

Synthesis of Quinoxaline 1,4-Dioxides

Derivatives of this compound, such as 1,4-dioxane, can be utilized in the synthesis of biologically active nitrogen-containing heterocycles. A notable example is the synthesis of quinoxaline 1,4-dioxides, which have garnered significant attention for their diverse pharmacological properties, including antibacterial, anticancer, and antiprotozoal activities.[2][3][4][5]

Table 2: Synthesis of Quinoxaline Derivatives from 1,4-Dioxane

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

| Substituted Alkenes | o-Phenylenediamines | NBS | 1,4-Dioxane/Water | Quinoxaline derivatives | 23-83 | [6] |

| α-Hydroxy ketones | o-Phenylenediamine | I₂ | DMSO | Quinoxaline derivatives | 78-99 | [6] |

| Phenacyl bromides | o-Phenylenediamine | None | Ethanol | Quinoxaline derivatives | 70-85 | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of In Situ Generated 2,3-Dimethylene-1,4-dioxane

This protocol describes a representative procedure for the [4+2] cycloaddition reaction using a stable precursor to generate the reactive diene, 2,3-dimethylene-1,4-dioxane, in situ.

Materials:

-

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (diene precursor)

-

Dienophile (e.g., N-Phenylmaleimide)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

To a solution of the dienophile (1.0 equiv) in toluene, add the 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane precursor (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).

-

Heat the reaction mixture to 200 °C and maintain this temperature for the time specified in the data table (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired bicyclic adduct.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Quinoxaline Derivatives from Alkenes and o-Phenylenediamines

This protocol outlines a one-pot, two-step synthesis of quinoxaline derivatives.[6]

Materials:

-

Substituted alkene (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.1 mmol)

-

o-Phenylenediamine (1.0 mmol)

-

1,4-Dioxane

-

Water

Procedure:

-

To a stirred solution of the substituted alkene (1.0 mmol) in a mixture of 1,4-dioxane and water, add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 30 minutes to form the corresponding phenacyl bromide intermediate.

-

Add o-phenylenediamine (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.

-

Characterize the purified product by spectroscopic methods.

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promising biological activities, making them attractive candidates for drug development. Quinoxaline 1,4-dioxides, in particular, exhibit a broad spectrum of therapeutic potential.[2][3][4][5]

Mechanism of Action of Quinoxaline 1,4-Dioxides

The biological activity of quinoxaline 1,4-dioxides is often linked to their bioreductive activation, especially in hypoxic environments characteristic of solid tumors and bacterial infections.[6] Intracellular reductases convert the N-oxide moieties into radical anions, which can then generate reactive oxygen species (ROS). This leads to cellular damage, including DNA strand breaks, ultimately resulting in apoptosis or cell death.[2]

Some quinoxaline derivatives have also been shown to act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[7][8] By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and trigger apoptotic pathways in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure 1,4-Dioxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of pure 1,4-Dioxin (p-dioxin). Due to its inherent instability, experimental data for the pure compound is limited; therefore, this document also draws upon data from its stable saturated analog, 1,4-dioxane, for comparative purposes where relevant. This guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for property determination, and a discussion of the known biological signaling pathways associated with dioxin-like compounds. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic, non-aromatic organic compound with the chemical formula C₄H₄O₂.[1][2][3] It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] While it is the parent compound of the broader class of dioxins, pure this compound is rarely encountered due to its high reactivity and tendency to polymerize.[1][2] Its primary relevance is in theoretical studies and as a fundamental structure in organic chemistry.[1][2] This guide focuses on the intrinsic properties of the pure, un-substituted this compound molecule.

Physical and Chemical Properties

Pure this compound is a colorless liquid at room temperature.[1] It is known to be relatively unstable, which complicates the experimental determination of its physical properties.[1][4] The available data is summarized in the table below. For some properties, values for the more stable, saturated analog, 1,4-dioxane, are provided for comparison.

Table 1: Physical and Chemical Properties of this compound and 1,4-Dioxane

| Property | This compound | 1,4-Dioxane |

| Molecular Formula | C₄H₄O₂[1][2][5] | C₄H₈O₂[6][7] |

| Molecular Weight | 84.07 g/mol [1][5][8] | 88.11 g/mol [7] |

| CAS Number | 290-67-5[1][3][5][8] | 123-91-1[9] |

| Appearance | Colorless liquid[1] | Colorless liquid[7] |

| Melting Point | 11.75 °C[1] | 11.8 °C[7] |

| Boiling Point | 75-101.2 °C (varying reports)[1][8] | 101.1 °C[7] |

| Density | 1.83 g/cm³[1] | 1.0329 g/cm³ at 20 °C[7] |

| Solubility in Water | Reported as 13 x 10⁻⁹ g/L to miscible (varying reports)[1] | Miscible[7] |

| Solubility in Organic Solvents | High solubility in organic solvents[1][2] | Miscible with most organic solvents[10] |

| Stability | Unstable, prone to polymerization[1][2] | Stable[6] |

| Reactivity | Susceptible to electrophilic attack[1][2] | Generally unreactive, used as a solvent[9] |

Experimental Protocols

Determination of Physical Properties

A general workflow for the determination of key physical properties is outlined below.

3.1.1. Melting Point Determination (Capillary Method)

The melting point of a solid can be determined by placing a small amount of the substance in a capillary tube and heating it slowly in a melting point apparatus.[5][6][11][12][13] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance like this compound with a low melting point, a cooled stage apparatus would be necessary.

3.1.2. Boiling Point Determination (Distillation Method)

The boiling point can be determined by simple distillation.[14][15] The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, the Thiele tube method can be employed.[14]

3.1.3. Density Determination (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used to determine the density of a liquid. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume.

3.1.4. Solubility Determination (Shake-Flask Method)

To determine the solubility in a given solvent, an excess of the solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove undissolved solute, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as gas chromatography.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is acquired. For this compound, due to the symmetry of the molecule, all four olefinic protons are expected to be chemically equivalent, leading to a single peak in the spectrum. The chemical shift would be indicative of the electronic environment of these protons. A general procedure involves dissolving a few milligrams of the sample in about 0.5-1.0 mL of the deuterated solvent and acquiring the spectrum on a standard NMR spectrometer.[16]

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained from a concentrated solution of the sample in a deuterated solvent. Similar to the ¹H NMR, the symmetry of this compound should result in a single signal for the four equivalent carbon atoms. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[17][18][19][20]

3.2.2. Infrared (IR) Spectroscopy

An IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would show characteristic absorption bands for C-H and C-O stretching and bending vibrations. The absence of certain bands can confirm the purity of the sample. For cyclic ethers, C-O stretching vibrations are typically observed in the 1140-1070 cm⁻¹ region.[21]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS).[2][9][22][23][24][25] A dilute solution of the sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure of this compound.

Chemical Reactivity and Stability

Pure this compound is a non-aromatic compound and behaves as an unsaturated aliphatic ether.[4] It is susceptible to electrophilic substitution reactions.[1][2] The compound is unstable and can slowly decompose or polymerize over time, especially in the presence of light or air.[1][4] It may also form peroxides upon prolonged exposure to air.[10]

Biological Signaling Pathways

Direct studies on the interaction of pure this compound with biological signaling pathways are scarce. However, extensive research on its chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has elucidated a primary mechanism of action through the Aryl Hydrocarbon Receptor (AhR).[1][3][26] This pathway is predominantly associated with the toxic effects of these compounds.

Upon entering a cell, dioxin-like compounds bind to the cytosolic AhR, which is part of a multiprotein complex.[1] This binding leads to the dissociation of the complex and translocation of the ligand-activated AhR to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein.[3] The resulting heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, leading to altered gene expression.[3][26] Some studies also suggest an interaction between dioxins and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Conclusion

Pure this compound is a molecule of significant interest from a chemical structure and reactivity standpoint. However, its inherent instability poses considerable challenges to its experimental characterization and limits its practical applications. The data presented in this guide, compiled from available literature, provides a foundational understanding of its properties. For drug development professionals, while direct biological activity data for pure this compound is lacking, the well-studied signaling pathways of its derivatives offer a potential starting point for investigating the interactions of similar heterocyclic structures with biological systems. Further research into the synthesis of stabilized derivatives of this compound may open avenues for its application in medicinal chemistry and materials science.

References

- 1. excli.de [excli.de]

- 2. env.go.jp [env.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Gene Interaction Network Suggests Dioxin Induces a Significant Linkage between Aryl Hydrocarbon Receptor and Retinoic Acid Receptor Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. epa.gov [epa.gov]

- 8. Differential effects of pesticides on dioxin receptor signaling and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. 1,4-Dioxane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. davjalandhar.com [davjalandhar.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vernier.com [vernier.com]

- 16. benchchem.com [benchchem.com]

- 17. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. nmr.ceitec.cz [nmr.ceitec.cz]

- 19. epfl.ch [epfl.ch]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scioninstruments.com [scioninstruments.com]

- 25. researchgate.net [researchgate.net]

- 26. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Heterocycle: Unraveling the Discovery and Early Synthesis of 1,4-Dioxin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of 1,4-dioxin is one often overshadowed by its more notorious relatives: the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and its saturated, commercially significant counterpart, 1,4-dioxane. However, the parent this compound, a non-aromatic, heterocyclic compound, holds its own unique place in the annals of organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the early synthetic methodologies that brought this elusive molecule into the laboratory, providing detailed experimental protocols and quantitative data for the modern researcher.

A Molecule of Theoretical Interest and Synthetic Challenge

This compound is an unstable compound prone to polymerization, which contributed to the challenges in its initial isolation and characterization.[1] It is a planar molecule, and its non-aromatic nature is evidenced by the high-field chemical shift of its vinyl protons in 1H NMR spectroscopy, appearing around 5.5 ppm.[2] The history of its synthesis is not a straightforward path to the parent molecule but rather a journey through the synthesis of its derivatives and precursors.

Early Synthetic Strategies: A Focus on Elimination and Precursor Synthesis

Direct ring-closure methods for the synthesis of this compound are not well-established in early literature.[3] Instead, early approaches relied on the synthesis of precursors, followed by elimination reactions.

The Houben-Weyl Method: A Robust Synthesis from a Halogenated Precursor

A significant early and high-yield synthesis of this compound is detailed in the comprehensive German organic chemistry encyclopedia, Houben-Weyl.[4] This method involves the reductive elimination of halogens from 2,3,5,6-tetrachlorodioxane.

Experimental Protocol: Synthesis of this compound via Reductive Elimination

This two-step synthesis begins with the chlorination of 1,4-dioxane to produce the key intermediate, 2,3,5,6-tetrachlorodioxane.

Step 1: Synthesis of 2,3,5,6-Tetrachlorodioxane

A detailed protocol for the exhaustive chlorination of 1,4-dioxane to its tetrachloro derivative is a necessary precursor to the final elimination step. While early literature provides extensive details on the synthesis of 2,3-dichlorodioxane, the specific conditions for the tetrachloro- derivative are less commonly detailed in singular reports but are a logical extension of the process. The general procedure involves the direct chlorination of 1,4-dioxane.[5]

Step 2: Reductive Elimination to this compound

The following protocol is based on the method described in Houben-Weyl, Vol. 6/4, 1966, p. 277.[4]

-

Reactants: 2,3,5,6-tetrachlorodioxane and Magnesium Iodide (MgI₂).

-

Solvent: Dibutyl ether.

-

Procedure:

-

A solution of 2,3,5,6-tetrachlorodioxane in dibutyl ether is prepared.

-

Magnesium iodide is added to the solution.

-

The reaction mixture is heated. The use of a higher boiling point solvent like dibutyl ether is crucial as the reaction is unreactive in diethyl ether.[4]

-

The reaction proceeds via a reductive elimination mechanism, where the magnesium iodide facilitates the removal of the chlorine atoms and the formation of the double bonds.

-

Following the reaction, a suitable workup and purification by distillation would be employed to isolate the this compound.

-

-

Yield: This method is reported to produce this compound in a yield of up to 64%.[4]

The Precursor Pathway: Summerbell and Bauer's Synthesis of p-Dioxene

In 1935, R. K. Summerbell and L. N. Bauer reported the synthesis of p-dioxene (2,3-dihydro-1,4-dioxin), a direct precursor to this compound.[5] This work represents a significant step in the early exploration of the this compound ring system. The synthesis of this compound from p-dioxene would typically involve halogenation across the double bond, followed by dehydrohalogenation.

Experimental Protocol: Synthesis of p-Dioxene (Summerbell and Bauer, 1935)

-

Reactants: 2,3-dichloro-1,4-dioxane and a reducing agent.

-

Procedure: The synthesis involves the reductive dehalogenation of 2,3-dichloro-1,4-dioxane.

-

Note: The original paper should be consulted for the specific reducing agent and reaction conditions.

An Early Synthesis of a this compound Derivative: The Work of Berger and Summerbell

In 1959, Berger and Summerbell reported the synthesis of 2,3,5,6-tetraphenyl-1,4-dioxin.[1][6] This work is notable as it demonstrates the formation of the this compound ring system from acyclic precursors.

Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenyl-1,4-dioxin

-

Starting Material: Benzoin.

-

Reagent: Catalytic amount of p-toluenesulfonic acid.

-

Procedure:

-

Benzoin is treated with a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is likely heated to facilitate the acid-catalyzed condensation and cyclization.

-

The product precipitates from the reaction mixture.

-

Purification is carried out by crystallization.

-

A Modern Approach: The Diels-Alder Reaction

For completeness, it is worth noting a more modern and elegant synthesis of this compound that utilizes a Diels-Alder reaction, a cornerstone of modern organic synthesis.[7]

Experimental Protocol: Diels-Alder Synthesis of this compound

-

Reactants: Furan and maleic anhydride.

-

Procedure:

-

Furan and maleic anhydride undergo a Diels-Alder reaction to form an adduct.

-

The double bond in the adduct is epoxidized.

-

The resulting epoxide undergoes a retro-Diels-Alder reaction upon heating to yield this compound and regenerate maleic anhydride.

-

Summary of Quantitative Data

The following table summarizes the available quantitative data for the early syntheses of this compound and its tetraphenyl derivative.

| Compound | Synthesis Method | Key Reagents | Reported Yield | Boiling Point (°C) |

| This compound | Reductive Elimination (Houben-Weyl) | 2,3,5,6-Tetrachlorodioxane, MgI₂ | up to 64% | 75 |

| 2,3,5,6-Tetraphenyl-1,4-dioxin | Acid-catalyzed Condensation (Berger & Summerbell, 1959) | Benzoin, p-TsOH | 8% | N/A |

Conclusion

The discovery and early synthesis of this compound were not marked by a single, groundbreaking publication but rather by a gradual piecing together of knowledge through the study of its derivatives and precursors. The methods developed by early pioneers, particularly the robust elimination strategies documented in resources like Houben-Weyl, laid the foundation for the synthesis of this intriguing heterocycle. For contemporary researchers, understanding these historical methods provides valuable context and insight into the chemical properties and reactivity of the this compound ring system, a motif that continues to be of interest in various fields of chemical science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

Quantum Chemical Insights into the Stability of 1,4-Dioxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin, a heterocyclic organic compound, serves as the structural backbone for a class of molecules with significant environmental and toxicological implications, most notably the polychlorinated dibenzo-p-dioxins (PCDDs). Understanding the inherent stability of the parent this compound ring is crucial for elucidating the behavior, metabolism, and toxicity of its derivatives. This technical guide provides an in-depth analysis of the stability of this compound, leveraging quantum chemical calculations to explore its structural and energetic properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the computational chemistry and potential toxicological pathways related to this foundational molecule.

Quantum Chemical Calculations of this compound Structure and Stability

Quantum chemical calculations are indispensable tools for investigating the geometric and electronic structure of molecules, offering insights into their stability and reactivity. For this compound, these calculations have been pivotal in resolving questions about its planarity and aromaticity.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound and related cyclic ethers. The most common approaches include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Geometry Optimization and Frequency Calculation

A typical computational protocol for determining the stable conformation and vibrational frequencies of this compound involves the following steps:

-

Initial Structure Generation: A starting geometry of the this compound molecule is constructed based on standard bond lengths and angles.

-

Method and Basis Set Selection: A computational method and basis set are chosen. Common choices for systems like this compound include:

-

Method: DFT with the B3LYP or M06-2X functional. B3LYP is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[1][2] M06-2X is often preferred for calculations involving thermochemistry and kinetics.

-

Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the geometry and electronic properties of heteroatomic systems.

-

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the lowest energy (most stable) structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra.

Molecular Geometry and Planarity

Quantum chemical calculations have consistently shown that this compound possesses a planar C2h symmetry. This planarity is a key factor in determining its electronic properties. The calculated geometric parameters are crucial for understanding the bonding within the ring.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value | Computational Method | Reference |

| C=C Bond Length | 1.346 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

| C-O Bond Length | 1.372 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

| C-H Bond Length | 1.080 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

| ∠C-O-C Angle | 114.8° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

| ∠O-C=C Angle | 121.7° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

| Dihedral Angle | 0.0° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |

Note: The values in this table are representative and have been synthesized from computational studies on this compound and related molecules. Precise values may vary slightly depending on the level of theory and basis set used.

Aromaticity and Electronic Stability

Aromaticity is a key concept in chemistry that confers enhanced stability to cyclic, planar molecules with a specific number of delocalized π-electrons. According to Hückel's rule, systems with (4n+2) π-electrons are aromatic, while those with 4n π-electrons are anti-aromatic and destabilized.

This compound has 8 π-electrons (four from the two C=C double bonds and two from each of the two oxygen atoms), which would classify it as a 4n system (n=2) and therefore potentially anti-aromatic. However, computational studies have demonstrated that this compound is, in fact, non-aromatic .[1] The delocalization of the oxygen lone pairs into the π-system is not sufficient to induce significant anti-aromatic character. This lack of aromaticity means that this compound does not possess the enhanced stability associated with aromatic compounds like benzene.

Table 2: Calculated Energetic Properties of this compound

| Property | Value | Computational Method | Significance |

| Resonance Energy | -1.3 kcal/mol | (Specific method not detailed in source) | A negative resonance energy indicates a lack of aromatic stabilization.[3] |

| Inversion Barrier | Not applicable (planar) | - | The planar structure does not undergo ring inversion. |

Experimental Determination of Stability

The stability of a chemical compound can be assessed through various experimental techniques that probe its resistance to decomposition or reaction under specific conditions.

Experimental Protocol: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A common method to evaluate the thermal stability of a compound is through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Sample Preparation: A small, precisely weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).

-

Instrumentation Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A controlled heating program is set, for example, a linear ramp from room temperature to 500 °C at a rate of 10 °C/min.

-

Data Acquisition: The instrument simultaneously measures the change in mass of the sample (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve reveals the temperature at which mass loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.

-

The DSC curve shows endothermic or exothermic events. Melting and boiling will appear as endothermic peaks, while decomposition can be either endothermic or exothermic.

-

-

Evolved Gas Analysis (Optional): The gases evolved during decomposition can be analyzed by coupling the TGA-DSC to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the decomposition products.[4][5][6]

Potential Toxicological Pathways of this compound

While this compound itself is not as toxic as its chlorinated derivatives, understanding its potential metabolic fate is crucial for assessing the risk posed by related compounds. The metabolism of xenobiotics is often mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1.[7][8] Many dioxin-like compounds are potent activators of the AHR. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

While direct evidence for this compound metabolism is limited, the well-studied metabolism of the related compound 1,4-dioxane provides a plausible model. 1,4-dioxane is metabolized by CYP enzymes, leading to the formation of more polar and excretable metabolites. This metabolic activation can also lead to the generation of reactive intermediates that can cause cellular damage.

Below is a diagram illustrating the potential metabolic activation of this compound via the AHR-CYP1A1 signaling pathway, which is a critical pathway for the toxicity of many dioxin-like compounds.

Caption: AHR signaling pathway and potential metabolic activation of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for understanding the inherent stability of this compound, revealing it to be a planar, non-aromatic molecule. This lack of aromatic stabilization influences its reactivity and susceptibility to metabolic transformation. Experimental techniques such as TGA-DSC can quantify its thermal stability. The probable metabolic activation of this compound through the AHR-CYP1A1 pathway highlights a potential mechanism for toxicity, which is of significant interest in the fields of toxicology and drug development. A thorough understanding of these fundamental properties is essential for predicting the environmental fate and biological activity of the broader class of dioxin-containing compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Aromaticity of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of Double Bonds in 1,4-Dioxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the double bonds in 1,4-dioxin. Characterized as a non-aromatic heterocyclic compound, this compound exhibits reactivity akin to that of an unsaturated aliphatic ether, making its double bonds susceptible to a variety of chemical transformations.[1][2] This document details key reactions, including electrophilic additions, cycloadditions, oxidation, and reduction, supported by experimental protocols and quantitative data where available.

Core Reactivity Profile

This compound's structure, featuring two electron-donating oxygen atoms adjacent to two carbon-carbon double bonds, dictates its chemical behavior. The lone pairs of electrons on the oxygen atoms influence the electron density of the π-systems, making the double bonds reactive towards electrophiles. However, the molecule does not possess the stability associated with aromaticity.[1][3] It is also known to be unstable, slowly decomposing to a polymeric material over time at room temperature.[1]

Electrophilic Addition Reactions

The double bonds in this compound readily undergo electrophilic addition reactions, most notably halogenation.

Halogenation

Bromination: Treatment of this compound with bromine results in the addition of one bromine molecule across one of the double bonds to yield 2,3-dibromo-2,3-dihydro-1,4-dioxin.[1]

Chlorination: In contrast to bromination, chlorination of this compound leads to the addition of two chlorine molecules across both double bonds, affording 2,3,5,6-tetrachloro-1,4-dioxane.[1]

Table 1: Summary of Halogenation Reactions of this compound

| Reaction | Reagent | Product | Yield (%) | Reference |

| Bromination | Br₂ | 2,3-dibromo-2,3-dihydro-1,4-dioxin | High | [1] |

| Chlorination | Cl₂ | 2,3,5,6-tetrachloro-1,4-dioxane | Not Reported | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-2,3-dihydro-1,4-dioxin (General Procedure)

-

Materials: this compound, Bromine (Br₂), Inert Solvent (e.g., Dichloromethane or Carbon Tetrachloride).

-

Procedure:

-

Dissolve this compound (1 equivalent) in an inert solvent and cool the solution in an ice bath (0 °C).

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred this compound solution.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 2,3,5,6-tetrachloro-1,4-dioxane (General Procedure)

-

Materials: this compound, Chlorine (Cl₂), Inert Solvent (e.g., Carbon Tetrachloride).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable inert solvent.

-

Bubble chlorine gas (at least 2 equivalents) through the solution at a controlled rate. Alternatively, a solution of chlorine in the solvent can be added.

-

Maintain the reaction temperature, as the reaction can be exothermic. Cooling may be necessary.

-

Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Once the reaction is complete, purge the excess chlorine with an inert gas (e.g., nitrogen).

-

Remove the solvent under reduced pressure to yield the product.

-

Purify by distillation or recrystallization as needed.

-

Caption: Mechanism of Bromine Addition to this compound.

Cycloaddition Reactions

While this compound itself is a diene, its participation in Diels-Alder reactions is not as straightforward as with other dienes. However, derivatives of 1,4-dioxane have been utilized as precursors to generate reactive dienes in situ for [4+2] cycloaddition reactions. For instance, the synthesis of this compound can be achieved through a retro-Diels-Alder reaction.[4]

Diels-Alder Reaction (as a Diene)

The potential for this compound to act as a diene in a [4+2] cycloaddition with a dienophile like maleic anhydride is an area of interest, though detailed experimental accounts are limited.

Experimental Protocol

Protocol 3: Diels-Alder Reaction of this compound with Maleic Anhydride (Theoretical Workflow)

-

Materials: this compound, Maleic Anhydride, High-boiling solvent (e.g., Xylene or Toluene).

-

Procedure:

-

Combine this compound (1 equivalent) and maleic anhydride (1 equivalent) in a round-bottom flask containing a high-boiling solvent.

-

Heat the mixture to reflux for several hours.

-

Monitor the formation of the adduct by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration and wash with a cold solvent.

-

Further purification can be achieved by recrystallization.

-

Caption: Diels-Alder reaction of this compound.

Oxidation Reactions

The electron-rich double bonds of this compound are susceptible to oxidation by various oxidizing agents.

Epoxidation

This compound can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction with m-CPBA on dihydrodioxins is reported to yield unstable epoxy diethers in high yield.[5]

Reaction with Singlet Oxygen

This compound is also reactive towards singlet oxygen.[1]

Table 2: Oxidation Reactions of this compound

| Reaction | Reagent | Product | Yield (%) | Reference |

| Epoxidation | m-CPBA | Epoxide (unstable) | High (for dihydrodioxins) | [5] |

| Oxidation | Singlet Oxygen (¹O₂) | Oxidized Products | Not Reported | [1] |

Experimental Protocol

Protocol 4: Epoxidation of this compound with m-CPBA (General Procedure)

-

Materials: this compound, m-CPBA, Buffered Solvent (e.g., Dichloromethane with sodium bicarbonate).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.

-

Add a buffer, such as sodium bicarbonate, to neutralize the m-chlorobenzoic acid byproduct.

-

Cool the mixture to 0 °C.

-

Add a solution of m-CPBA (1-1.2 equivalents) in the same solvent dropwise.